N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-3-carboxamide N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-3-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14779613
InChI: InChI=1S/C22H22N4O4/c1-13-25-18-11-20(30-3)19(29-2)10-15(18)22(28)26(13)9-8-23-21(27)16-12-24-17-7-5-4-6-14(16)17/h4-7,10-12,24H,8-9H2,1-3H3,(H,23,27)
SMILES:
Molecular Formula: C22H22N4O4
Molecular Weight: 406.4 g/mol

N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-3-carboxamide

CAS No.:

Cat. No.: VC14779613

Molecular Formula: C22H22N4O4

Molecular Weight: 406.4 g/mol

* For research use only. Not for human or veterinary use.

N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-3-carboxamide -

Specification

Molecular Formula C22H22N4O4
Molecular Weight 406.4 g/mol
IUPAC Name N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3-yl)ethyl]-1H-indole-3-carboxamide
Standard InChI InChI=1S/C22H22N4O4/c1-13-25-18-11-20(30-3)19(29-2)10-15(18)22(28)26(13)9-8-23-21(27)16-12-24-17-7-5-4-6-14(16)17/h4-7,10-12,24H,8-9H2,1-3H3,(H,23,27)
Standard InChI Key NHFXIYFHNWGZQR-UHFFFAOYSA-N
Canonical SMILES CC1=NC2=CC(=C(C=C2C(=O)N1CCNC(=O)C3=CNC4=CC=CC=C43)OC)OC

Introduction

N-[2-(6,7-Dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-3-carboxamide is a synthetic organic compound that combines a quinazolinone core with an indole moiety. This structure suggests potential applications in medicinal chemistry, particularly for its biological activity and drug-like properties. The compound's unique framework positions it as a candidate for therapeutic research, including anticancer and antimicrobial studies.

Synthesis Pathways

The synthesis of N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-3-carboxamide typically involves:

  • Formation of the Quinazolinone Core:

    • Starting from anthranilic acid derivatives, condensation reactions with formamide or related compounds yield the quinazolinone framework.

    • Substituents like dimethoxy groups are introduced via electrophilic aromatic substitution.

  • Indole Functionalization:

    • The indole moiety is functionalized through acylation or amidation reactions to introduce the carboxamide group.

  • Linkage Formation:

    • Coupling of the quinazolinone and indole units is achieved using reagents like carbodiimides or coupling agents (e.g., EDCI).

Biological Activity and Applications

The compound's structural features suggest diverse pharmacological applications:

  • Anticancer Potential:

    • Quinazolinones are known inhibitors of tyrosine kinases, enzymes implicated in cancer cell proliferation.

    • Indoles often interact with DNA or proteins, enhancing anticancer efficacy.

  • Antimicrobial Activity:

    • Similar derivatives have demonstrated antibacterial and antifungal properties by targeting microbial enzymes or membranes.

  • Drug-Like Properties:

    • Computational studies (e.g., SwissADME) indicate favorable absorption, distribution, metabolism, and excretion (ADME) profiles.

Comparative Analysis with Related Compounds

Below is a comparison of N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-3-carboxamide with structurally similar compounds:

CompoundMolecular Weight (g/mol)LogPPSA (Ų)Activity
N-[2-(6,7-Dimethoxy...)ethyl]-1H-Indole-Carboxamide448.48~1.6~95Anticancer, Antimicrobial
Methyl N-[6,7-Dimethoxy...]acetyl-L-Tryptophanate464.48~1.6~96Anticancer
2-(6,7-Dimethoxy...)N-Hydroxyphenylethylacetamide397.43~1.65~81Antibacterial

Challenges and Future Directions

While promising, further research is needed to:

  • Optimize synthesis for higher yields and purity.

  • Conduct in vitro and in vivo studies to confirm biological activity.

  • Evaluate toxicity and pharmacokinetics for drug development.

This compound represents a significant advancement in medicinal chemistry due to its hybrid structure combining biologically active motifs from both quinazolinones and indoles. Further exploration could unlock its full therapeutic potential across various diseases.

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